molecular formula C12H14N4O B2906136 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034505-14-9

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No. B2906136
CAS RN: 2034505-14-9
M. Wt: 230.271
InChI Key: XQQICSBBROLZSY-UHFFFAOYSA-N
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Description

“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide” is a chemical compound that has been synthesized in various studies . It is a type of N-(pyridin-2-yl)amide, which are compounds that have received significant attention in recent years due to their varied medicinal applications .


Synthesis Analysis

N-(pyridin-2-yl)amides, including “N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis process involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this synthesis are mild and metal-free .


Chemical Reactions Analysis

In the synthesis of N-(pyridin-2-yl)amides, a chemodivergent process is used . This involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has shown promising results in the field of anti-fibrosis . Research indicates that derivatives of this compound can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests potential for the development of novel anti-fibrotic drugs, which could be a significant advancement in treating diseases characterized by fibrosis, such as liver cirrhosis or pulmonary fibrosis.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities . The ability to create diverse libraries of heterocyclic compounds is crucial in medicinal chemistry, as these structures often form the backbone of drugs designed to treat a variety of diseases.

Antitumor Potential

Imidazole-containing compounds, like the one , have been evaluated for their antitumor potential . They have been tested against different cancer cell lines, and the results have encouraged further investigation into their efficacy as antitumor agents. This opens up possibilities for new cancer treatments.

Pharmacophore Development

The compound’s structure includes an imidazole ring, which is a key pharmacophore in many molecules with significant biological and therapeutic value . This makes it an important building block in the development of a wide range of medicinal applications, including antimicrobial, antiviral, and antitumor drugs.

Chemical Biology

In chemical biology, the compound can be used to study the interaction between small molecules and biological systems . Understanding these interactions is essential for the design of new drugs and therapeutic strategies.

Synthetic Methodology

The compound is involved in chemodivergent synthesis processes, which are valuable in organic chemistry for producing a variety of structures from the same starting materials . This versatility is important for the efficient development of new compounds with potential pharmaceutical applications.

Future Directions

The future directions for research on “N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide” and similar compounds could involve further exploration of their medicinal applications, given the significant biological and therapeutic value of N-(pyridin-2-yl)amides . Additionally, developing more efficient and environmentally friendly methods for synthesizing these compounds could be another area of focus .

properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-10(17)13-6-8-16-9-7-15-12(16)11-4-2-3-5-14-11/h2-5,7,9H,6,8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQICSBBROLZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CN=C1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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